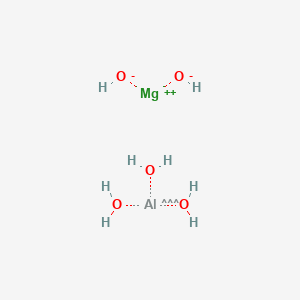
Mylanta
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mylanta is a compound that is primarily composed of aluminum hydroxide. It is commonly used as an antacid to neutralize stomach acid and relieve symptoms of indigestion and heartburn. Aluminum hydroxide is an inorganic compound with the chemical formula Al(OH)₃. It is a white, odorless powder that is insoluble in water but soluble in acids and alkalis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum hydroxide can be synthesized through several methods:
Bayer Process: This is the most common industrial method for producing aluminum hydroxide. Bauxite ore is dissolved in sodium hydroxide at high temperatures and pressures. The resulting solution is then cooled, and aluminum hydroxide precipitates out.
Hydrolysis of Aluminum Compounds: Aluminum hydroxide can also be prepared by hydrolyzing aluminum salts such as aluminum chloride or aluminum sulfate in water.
Reaction with Alkalis: Aluminum hydroxide can be formed by reacting aluminum salts with alkali hydroxides like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
The Bayer process is the predominant industrial method for producing aluminum hydroxide. In this process, bauxite ore is first crushed and then mixed with sodium hydroxide solution. The mixture is heated under pressure, which dissolves the aluminum-containing compounds in the bauxite. The solution is then cooled, and aluminum hydroxide precipitates out. The precipitate is filtered, washed, and dried to obtain pure aluminum hydroxide.
Chemical Reactions Analysis
Types of Reactions
Neutralization: Aluminum hydroxide reacts with acids to form aluminum salts and water. For example, it reacts with hydrochloric acid to form aluminum chloride and water. [ \text{Al(OH)}_3 + 3\text{HCl} \rightarrow \text{AlCl}_3 + 3\text{H}_2\text{O} ]
Dehydration: When heated, aluminum hydroxide loses water to form aluminum oxide. [ 2\text{Al(OH)}_3 \rightarrow \text{Al}_2\text{O}_3 + 3\text{H}_2\text{O} ]
Reaction with Alkalis: Aluminum hydroxide reacts with strong alkalis to form aluminate salts. [ \text{Al(OH)}_3 + \text{NaOH} \rightarrow \text{NaAlO}_2 + 2\text{H}_2\text{O} ]
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with aluminum hydroxide.
Alkalis: Sodium hydroxide and potassium hydroxide are used to form aluminate salts.
Heat: Dehydration reactions require heating to high temperatures.
Major Products Formed
Aluminum Salts: Such as aluminum chloride, aluminum sulfate, and aluminum nitrate.
Aluminum Oxide: Formed by the dehydration of aluminum hydroxide.
Aluminate Salts: Such as sodium aluminate.
Scientific Research Applications
Aluminum hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Aluminum hydroxide is used as an adjuvant in vaccines to enhance the immune response.
Medicine: It is used as an antacid to neutralize stomach acid and relieve symptoms of indigestion and heartburn.
Industry: Aluminum hydroxide is used in the production of aluminum compounds, ceramics, glass, and as a flame retardant in plastics.
Mechanism of Action
Antacid Action
Aluminum hydroxide acts as an antacid by neutralizing stomach acid. It reacts with hydrochloric acid in the stomach to form aluminum chloride and water, thereby reducing the acidity of the stomach contents. This helps to relieve symptoms of indigestion and heartburn.
Adjuvant Action
As an adjuvant in vaccines, aluminum hydroxide enhances the immune response by promoting the uptake of antigens by immune cells and stimulating the production of antibodies. It forms a depot at the injection site, slowly releasing the antigen and prolonging its exposure to the immune system.
Comparison with Similar Compounds
Similar Compounds
Magnesium Hydroxide: Another common antacid that neutralizes stomach acid. It is also used as a laxative.
Calcium Carbonate: Used as an antacid and a calcium supplement. It reacts with stomach acid to form calcium chloride, carbon dioxide, and water.
Sodium Bicarbonate: A fast-acting antacid that neutralizes stomach acid and produces carbon dioxide gas.
Uniqueness of Aluminum Hydroxide
Slow-Acting: Aluminum hydroxide is slower-acting compared to other antacids like sodium bicarbonate, which provides longer-lasting relief.
Adjuvant Properties: Unlike other antacids, aluminum hydroxide is used as an adjuvant in vaccines, enhancing the immune response.
Low Solubility: Its low solubility in water makes it less likely to cause systemic alkalosis compared to other antacids like sodium bicarbonate.
Properties
CAS No. |
37317-08-1 |
|---|---|
Molecular Formula |
AlH8MgO5 |
Molecular Weight |
139.35 g/mol |
InChI |
InChI=1S/Al.Mg.5H2O/h;;5*1H2/q;+2;;;;;/p-2 |
InChI Key |
ADKOXSOCTOWDOP-UHFFFAOYSA-L |
SMILES |
O.O.O.[OH-].[OH-].[Mg+2].[Al] |
Canonical SMILES |
O.O.O.[OH-].[OH-].[Mg+2].[Al] |
Key on ui other cas no. |
39322-42-4 |
Synonyms |
aluminum hydroxide - magnesium hydroxide - simethicone aluminum hydroxide, magnesium hydroxide, simethicone drug combination Dimalan Dioval Ditopax Maldroksal Maldroxal Mylanta Mylanta II |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















